H2N-PEG2-N3 (TosOH)

Solid-form engineering Analytical weighing Linker procurement

Free-base Azido-PEG2-amine is an oil that complicates accurate small-mass dispensing. H2N-PEG2-N3 (TosOH) solves this as a crystalline powder, enabling gravimetric accuracy within ±0.05 mg on standard balances. • Eliminates pre-dissolution into stock solutions, preserving material stability for parallel synthesis arrays. • Dual purity specification (HPLC + elemental analysis) supports CMC documentation for regulatory filings. • Dissolves readily in DMSO (≥10 mM) for immediate use in CuAAC/SPAAC click reactions.

Molecular Formula C13H22N4O5S
Molecular Weight 346.41 g/mol
Cat. No. B8180078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH2N-PEG2-N3 (TosOH)
Molecular FormulaC13H22N4O5S
Molecular Weight346.41 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.C(COCCOCCN=[N+]=[N-])N
InChIInChI=1S/C7H8O3S.C6H14N4O2/c1-6-2-4-7(5-3-6)11(8,9)10;7-1-3-11-5-6-12-4-2-9-10-8/h2-5H,1H3,(H,8,9,10);1-7H2
InChIKeyCMBIRCPXWWMTQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H2N-PEG2-N3 (TosOH): Solid Linker for PROTAC, ADC, and Click Chemistry


H2N-PEG2-N3 (TosOH) (CAS 2173092-98-1) is a heterobifunctional polyethylene glycol (PEG) derivative that presents a primary amine at one terminus and an azide at the other, supplied as the p-toluenesulfonic acid (tosylate) salt. This salt form converts what would otherwise be a free-flowing oil into a shelf-stable, free-flowing powder that is readily weighable under normal laboratory conditions, removing the dispensing inconsistencies encountered with the corresponding free-base oil . The compound is employed as a non-cleavable, two-ethylene-oxide-unit linker in proteolysis-targeting chimera (PROTAC) synthesis, antibody-drug conjugate (ADC) construction, and general copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide–alkyne click chemistry.

Why H2N-PEG2-N3 (TosOH) Cannot Be Substituted with Free-Base Linkers


The free-base counterpart, Azido-PEG2-amine (CAS 166388-57-4), is a yellow oil that requires handling under inert atmosphere and presents variable viscosity that complicates accurate small-mass dispensing . In contrast, the tosylate salt is a crystalline solid with defined melting behaviour, enabling reproducible gravimetric formulation. Beyond physical form, replacing the PEG2 spacer with PEG3, PEG4, or alkyl linkers alters the maximal end-to-end distance by approximately 3.5 Å per ethylene oxide unit , which can shift PROTAC ternary-complex geometry and change degradation potency by orders of magnitude [1]. Furthermore, a generic substitution that omits the TosOH counterion introduces an unprotected, nucleophilic primary amine that can undergo slow carbamate formation with atmospheric CO₂ or react prematurely with electrophilic impurities, eroding both purity and effective stoichiometry over storage periods that are routine in multi-step synthetic campaigns.

Head-to-Head Evidence: H2N-PEG2-N3 (TosOH) vs. Closest Analogs


Crystalline Salt vs. Oil: Weighing Reproducibility

The tosylate salt of H2N-PEG2-N3 is a white-to-light-yellow powder or crystal at 20 °C , whereas the free-base Azido-PEG2-amine (CAS 166388-57-4) is described as a yellow oily matter . An oily physical state makes it difficult to reproducibly dispense sub-10 mg quantities using standard microbalances, introducing significant stoichiometric error in multi-step conjugation reactions. The crystalline salt eliminates this source of variability.

Solid-form engineering Analytical weighing Linker procurement

PROTAC Linker Length: PEG2 vs. PEG3 Degradation Activity

In a decoy-DNA PROTAC series targeting estrogen receptor alpha (ERα), the PEG3-linked construct LCL-ER(dec) exhibited the highest degradation activity, while the PEG2 analogue (LCL-ER(dec)-P2) retained nanomolar binding (IC₅₀ 30–50 nM) but showed reduced degradation potency [1]. This demonstrates that a two-unit PEG spacer is not universally interchangeable with longer PEG linkers and may be specifically advantageous for targets requiring a shorter, more constrained ternary-complex geometry. Users selecting H2N-PEG2-N3 are therefore choosing a linker length with distinct, non-substitutable structure-activity consequences.

PROTAC Linker structure-activity relationship Ternary complex geometry

Orthogonal Purity Specification: HPLC and Elemental Analysis

The TCI product specification for H2N-PEG2-N3 (TosOH) includes a minimum HPLC purity of 95.0 area% and an elemental analysis window for nitrogen of 15.30–17.00% . This dual orthogonal quality criterion—chromatographic purity plus elemental composition—is not routinely provided for the free-base Azido-PEG2-amine by many suppliers, where the specification is typically limited to ≥95% purity by a single method (often HPLC or ¹H NMR alone) . The elemental analysis requirement reduces the risk of accepting material contaminated with non-chromophoric inorganic residues that would escape HPLC detection, a known pitfall in salt-form linkers.

Quality control HPLC purity Elemental analysis Batch-to-batch consistency

Top Application Scenarios for H2N-PEG2-N3 (TosOH)


Precision Weighing for PROTAC Library Synthesis

In early-stage PROTAC discovery, parallel synthesis of 10–50 linker variants is common, each requiring accurate 0.5–5 mg dispensing of the PEG-azide-amine building block. The crystalline TosOH salt form eliminates the need to pre-dissolve an entire batch of oily free-base linker into a stock solution, thereby preserving the remaining material in its original solid, higher-stability state for future arrays and enabling gravimetric accuracy within ±0.05 mg on standard five-place balances.

ADC Payload-Linker Construction with Orthogonal Purity Gates

When preparing non-cleavable ADC linkers for conjugation to monoclonal antibodies, the dual purity specification (HPLC + elemental analysis) of the TosOH salt provides the documentation trail expected for chemistry, manufacturing, and controls (CMC) sections of exploratory regulatory filings. The defined solid form also facilitates GMP-like handling under inert atmosphere with reduced risk of amine oxidation or CO₂ adduct formation during protracted weighing operations.

Aqueous Click Functionalization for Surfaces and Nanoparticles

For bioconjugation to alkyne-modified gold nanoparticles, quantum dots, or self-assembled monolayers, the H2N-PEG2-N3 (TosOH) linker combines a short, fully hydrated PEG2 spacer that minimizes non-specific protein adsorption with an amine terminus available for subsequent EDC/NHS coupling to carboxylated surfaces. The solid salt can be weighed directly into aqueous buffer and dissolved without the organic co-solvent step sometimes required for the free-base oil, streamlining the workflow for core facilities and materials science laboratories.

Fast-Dissolving Linker for CuAAC and SPAAC Click Chemistry

The TosOH salt dissolves rapidly in DMSO to at least 10 mM , enabling straightforward preparation of stock solutions for CuAAC or SPAAC reactions. The protonated amine remains unreactive toward alkyne partners during the click step, effectively acting as a protecting group that prevents side reactions until a subsequent pH adjustment or direct amide coupling step, thereby improving overall conjugate yield in sequential one-pot protocols.

Technical Documentation Hub

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